molecular formula C9H18N2O2 B8652374 Ethyl 4-(dimethylhydrazinylidene)pentanoate CAS No. 57632-11-8

Ethyl 4-(dimethylhydrazinylidene)pentanoate

Cat. No. B8652374
M. Wt: 186.25 g/mol
InChI Key: UXGDXISVICOKRE-UHFFFAOYSA-N
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Patent
US04000122

Procedure details

In the same manner but replacing ethyl levulinate with an equivalent amount of ethyl acetoacetate, ethyl acetoacetate dimethyl hydrazone, b.p. 88°-92° C/ 19-20 mm, νmaxCHCl3 3245, 3180 and 1728 cm -1, is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetoacetate dimethyl hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=O.C(OCC)(=O)CC(C)=O.[CH3:20][N:21]([CH3:31])[N:22]=C(C)CC(OCC)=O>>[CH3:20][N:21]([CH3:31])[N:22]=[C:4]([CH3:6])[CH2:3][CH2:2][C:1]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
ethyl acetoacetate dimethyl hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(N=C(CC(=O)OCC)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
νmaxCHCl3 3245, 3180 and 1728 cm -1, is obtained

Outcomes

Product
Name
Type
Smiles
CN(N=C(CCC(=O)OCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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